Methyl 4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)benzoate chemical structure and properties
Methyl 4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)benzoate chemical structure and properties
An In-Depth Technical Guide to Methyl 4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)benzoate: A Privileged Scaffold in Modern Drug Discovery
Executive Summary
Methyl 4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)benzoate is a heterocyclic compound that stands at the intersection of robust chemical synthesis and high-potential pharmaceutical application. This molecule incorporates three key structural motifs: a stable benzoate ester, a rigid cyclopropyl group, and a 1,2,4-oxadiazole core. The 1,2,4-oxadiazole ring is of particular importance in medicinal chemistry, where it is frequently employed as a bioisostere for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties.[1] This guide provides a comprehensive overview of this compound, detailing its chemical properties, a validated synthetic pathway, spectroscopic signature, and its established role as a valuable building block in the development of novel therapeutic agents.
Chemical Identity and Core Properties
The molecule is structurally defined by a central 1,2,4-oxadiazole ring substituted at the 3-position with a cyclopropyl group and at the 5-position with a methyl 4-benzoate group. This arrangement provides a rigid, well-defined three-dimensional structure that is advantageous for specific binding to biological targets.
Chemical Structure:
Table 1: Core Chemical and Physical Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | methyl 4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)benzoate | - |
| CAS Number | 1384430-44-7 | [2] |
| Molecular Formula | C₁₃H₁₂N₂O₃ | [2] |
| Molecular Weight | 244.25 g/mol | [2] |
| Physical Form | Powder | [2] |
| InChI Key | HKVSCLALMNQAIN-UHFFFAOYSA-N | [2] |
| Storage Temperature | Room Temperature |[2] |
The 1,2,4-Oxadiazole Core: A Bioisosteric Powerhouse
A cornerstone of modern medicinal chemistry is the concept of bioisosterism, where a functional group is replaced by another with similar physical or chemical properties to enhance a desired pharmacological effect. The 1,2,4-oxadiazole ring is a classic bioisostere of the ester and amide groups.
Causality in Design: Amide and ester bonds are often susceptible to hydrolysis by metabolic enzymes (e.g., esterases, amidases), leading to rapid drug clearance and poor bioavailability. Replacing these labile groups with a metabolically robust heterocycle like 1,2,4-oxadiazole can significantly prolong the half-life of a drug candidate. The oxadiazole ring maintains key electronic features, such as hydrogen bond accepting capabilities, allowing it to mimic the binding interactions of the original functional group while resisting enzymatic degradation.[1]
Synthesis and Characterization
The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is a well-established area of heterocyclic chemistry. The most reliable and common approach involves the condensation and subsequent cyclization of an amidoxime with an activated carboxylic acid derivative.[1][3]
Detailed Experimental Protocol: Synthesis via Amidoxime Condensation
This protocol describes a robust, two-step process starting from commercially available materials. The trustworthiness of this method lies in its modularity and the typically clean conversion, minimizing complex purification challenges.
Step 1: Activation of Methyl 4-(carboxy)benzoate
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Reagents: Methyl 4-(carboxy)benzoate (1.0 eq), Thionyl chloride (SOCl₂, 1.5 eq), Dichloromethane (DCM, anhydrous), Dimethylformamide (DMF, catalytic).
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Procedure: To a solution of methyl 4-(carboxy)benzoate in anhydrous DCM at 0 °C, add a catalytic amount of DMF (1-2 drops). Add thionyl chloride dropwise over 15 minutes.
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Causality: Thionyl chloride is a classic and highly effective reagent for converting a carboxylic acid to a more reactive acyl chloride. DMF acts as a catalyst for this transformation via the formation of a Vilsmeier reagent. The reaction is performed at 0 °C to control the exothermic reaction and prevent side-product formation.
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Progression: Allow the mixture to warm to room temperature and stir for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl, SO₂) evolution.
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Workup: Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude methyl 4-(chloroformyl)benzoate, which is used immediately in the next step without further purification.
Step 2: Condensation and Cyclization
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Reagents: Methyl 4-(chloroformyl)benzoate (1.0 eq), Cyclopropanecarboxamidoxime (1.1 eq), Pyridine (2.5 eq), Tetrahydrofuran (THF, anhydrous).
-
Procedure: Dissolve cyclopropanecarboxamidoxime in anhydrous THF. Add pyridine and cool the solution to 0 °C. Add a solution of the crude acyl chloride from Step 1 in THF dropwise.
-
Causality: Pyridine serves a dual purpose: it acts as a base to neutralize the HCl generated during the acylation of the amidoxime, and it catalyzes the subsequent cyclodehydration step. The excess ensures the reaction goes to completion. The reaction forms an O-acyl amidoxime intermediate.
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Progression: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (approx. 65 °C) for 4-6 hours. This thermal step drives the intramolecular cyclodehydration of the intermediate to form the stable 1,2,4-oxadiazole ring.
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Workup & Purification: After cooling, the reaction mixture is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to yield methyl 4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)benzoate as a solid.
General Synthesis and Purification Workflow
Expected Spectroscopic Profile
While experimental data should always be acquired for confirmation, the expected spectroscopic data based on the structure is as follows:
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¹H NMR (400 MHz, CDCl₃):
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δ ~8.2 (d, 2H, Ar-H ortho to ester)
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δ ~8.1 (d, 2H, Ar-H meta to ester)
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δ ~3.95 (s, 3H, -OCH₃)
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δ ~2.1 (m, 1H, cyclopropyl -CH)
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δ ~1.2-1.4 (m, 4H, cyclopropyl -CH₂)
-
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¹³C NMR (100 MHz, CDCl₃):
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δ ~175 (Oxadiazole C5)
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δ ~168 (Oxadiazole C3)
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δ ~166 (Ester C=O)
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δ ~130-134 (Aromatic quaternary and CH carbons)
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δ ~52.5 (-OCH₃)
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δ ~10-12 (Cyclopropyl -CH₂)
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δ ~8 (Cyclopropyl -CH)
-
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Mass Spectrometry (ESI+):
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m/z = 245.09 [M+H]⁺
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Applications in Drug Discovery
Methyl 4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)benzoate is not typically an active pharmaceutical ingredient itself, but rather a crucial building block or fragment for constructing more complex, biologically active molecules. Its utility stems from the favorable properties conferred by its constituent parts.
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Scaffold for Library Synthesis: The benzoate ester provides a convenient chemical handle for further modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a wide variety of amines to rapidly generate large libraries of drug-like molecules for screening.
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Enzyme Inhibition: The 1,2,4-oxadiazole scaffold is present in numerous compounds designed as enzyme inhibitors. For instance, derivatives have been explored as potent inhibitors of papain-like protease (PLpro), a key enzyme in the lifecycle of viruses like SARS-CoV-2.[4] The rigid structure of the scaffold helps position other functional groups for optimal interaction within an enzyme's active site.
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GPCR Modulation: The structural motifs present are common in ligands for G-protein coupled receptors (GPCRs), where precise geometry and electronic properties are critical for achieving high-affinity binding.
Safety and Handling
According to safety data, methyl 4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)benzoate should be handled with standard laboratory precautions.
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GHS Pictogram: GHS07 (Exclamation Mark)[2]
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Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
-
Precautions: Use in a well-ventilated area, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and avoid inhalation of dust or direct contact with skin and eyes.[2]
Conclusion
Methyl 4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)benzoate is more than a simple chemical compound; it is a testament to rational drug design principles. By combining a metabolically stable bioisosteric core with versatile chemical handles, it provides a reliable and valuable platform for researchers in medicinal chemistry. Its straightforward synthesis and well-defined structure make it an ideal starting point for the discovery of next-generation therapeutics targeting a wide range of diseases.
References
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Gugan, K., et al. (2017). Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. Oriental Journal of Chemistry, 33(3). [Link]
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Saczewski, J., & Rybczyńska, A. (2019). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 24(23), 4359. [Link]
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PubChem. (n.d.). 4-[3-(2,5-Dichloro-4,6-dimethyl-3-pyridinyl)-1,2,4-oxadiazol-5-yl]-2-methoxy-6-nitrophenol. Retrieved from PubChem website. [Link]
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Wang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety as Potent SARS-CoV-2 Papain-like Protease Inhibitors. Journal of Medicinal Chemistry. [Link]
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NextSDS. (n.d.). Methyl 4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)benzoate. Retrieved from NextSDS website. [Link]
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SpectraBase. (n.d.). 3-(4,5-Diphenyl-4,5-dihydro-[5][6][7]oxadiazol-3-yl)-benzoic acid methyl ester. Retrieved from SpectraBase website. [Link]
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ResearchGate. (n.d.). Scheme 1. The synthesis of[5][6][7]oxadiazolo[4,3-a][5][8]benzodiazepine derivatives 4a-i. Retrieved from ResearchGate. [Link]
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Kayukova, L. A. (2004). Synthesis of 1,2,4-Oxadiazoles (A Review). Pharmaceutical Chemistry Journal, 38(7), 391-402. [Link]
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NextSDS. (n.d.). Ethyl 4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)benzoate. Retrieved from NextSDS website. [Link]
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precisionFDA. (n.d.). 4-(2-((4,5-DIMETHYL-1,2-OXAZOL-3-YL)-(METHOXYMETHYL)SULFAMOYL)PHENYL)-3-(ETHOXYMETHYL)BENZOIC ACID. Retrieved from precisionFDA website. [Link]
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Krasouskaya, G. G., et al. (2015). Synthesis of benzoic acids containing a 1,2,4-oxadiazole ring. Russian Chemical Bulletin, 64(1), 142-145. [Link]
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Fokin, A. S., et al. (2023). Synthesis of 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. Molbank, 2023(3), M1704. [Link]
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Methyl 4-cyanobenzoate reacts with hydroxylamine to form the intermediate, N'-Hydroxy-4-(methoxycarbonyl)benzimidamide.
The amidoxime intermediate is acylated with cyclopropanecarbonyl chloride, followed by cyclodehydration to yield Methyl 4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)benzoate.